Crambescin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crambescin A is a natural product found in Batzella with data available.

科学的研究の応用

Crambescin A exhibits a range of bioactivities that make it a subject of interest in pharmacological studies:

- Anticancer Properties : this compound has been shown to suppress the proliferation of various cancer cell lines. In particular, studies indicate that it may inhibit the binding of HIV gp120 to human CD4 cells, which is crucial for HIV infection and subsequent immune system damage . The compound also demonstrates cytotoxic effects on human liver-derived tumor cells, indicating its potential as an anticancer agent .

- Voltage-Gated Ion Channel Inhibition : Research has revealed that this compound can block voltage-gated sodium channels, similar to tetrodotoxin, which is significant for developing treatments for conditions like epilepsy and cardiac arrhythmias . This property suggests its potential in managing pain and other neurological disorders.

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. This is particularly relevant given the rising concern over antibiotic resistance .

Synthesis Strategies

The synthesis of this compound poses challenges due to its complex structure. Recent advancements have focused on developing efficient synthetic routes:

- Asymmetric Synthesis : An innovative eight-step total synthesis method has been reported using a Biginelli reaction strategy. This approach allows for the enantiospecific production of this compound from readily available precursors . The method not only streamlines production but also enhances accessibility for further research and pharmaceutical development.

- Structure-Activity Relationship Studies : Ongoing research aims to elucidate the structure-activity relationships of this compound and its derivatives. Such studies are critical for optimizing the compound's efficacy and minimizing potential side effects .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit tumor cell proliferation and induce apoptosis, this compound could be developed into a novel anticancer drug.

- Pain Management : Its action on voltage-gated sodium channels suggests potential use in pain relief therapies.

- Antimicrobial Agents : The antimicrobial properties of this compound could lead to new treatments for bacterial infections, particularly in light of increasing antibiotic resistance.

化学反応の分析

Chemical Reactions and Transformations

The synthesis of Crambescin A involves several chemical reactions and transformations to construct its polycyclic guanidine structure .

Notable Reactions:

-

Thionation: Treatment with Lawesson's reagent to generate dihydropyrimidinthione .

-

S-ethylation: Introduction of an ethyl group to a sulfur atom .

-

Guanidination: Reaction with ammonium propionate to form a bicyclic guanidine .

-

Boc Protection: Use of (Boc)2O in the presence of NaH and DMAP to protect the bicyclic guanidine .

Biological Activity and Effects

Crambescins exhibit a range of biological activities, making them of interest in medical research .

Observed Activities:

-

Cytoprotective Effect: Crambescin C1 (CC1) protects HepG2 cells against oxidative injury by inducing metallothionein expression .

-

Cell Cycle Arrest: At high doses, CC1 arrests the HepG2 cell cycle in G0/G1, inhibiting tumor cell proliferation .

-

Inhibition of Sodium Channels: Analogs of crambescin B carboxylic acid have shown inhibitory activities against voltage-gated sodium channels .

-

Inhibition of HIV Binding: Some crambescins inhibit the binding of HIV gp120 to human CD4 .

Analytical Data of Synthesized this compound

The synthesized (+)-Crambescin A was confirmed by comparing its analytical data with that of the natural product .

Key Data Points:

特性

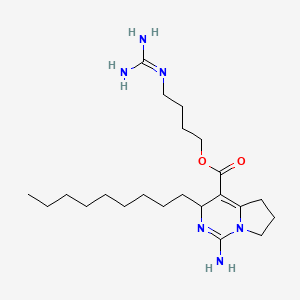

分子式 |

C22H40N6O2 |

|---|---|

分子量 |

420.6 g/mol |

IUPAC名 |

4-(diaminomethylideneamino)butyl 1-amino-3-nonyl-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-4-carboxylate |

InChI |

InChI=1S/C22H40N6O2/c1-2-3-4-5-6-7-8-12-17-19(18-13-11-15-28(18)22(25)27-17)20(29)30-16-10-9-14-26-21(23)24/h17H,2-16H2,1H3,(H2,25,27)(H4,23,24,26) |

InChIキー |

CNYOJFKISRGTCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N |

正規SMILES |

CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N |

同義語 |

crambescin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。